molecular formula C16H15ClN2O2 B250033 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide

Cat. No. B250033
M. Wt: 302.75 g/mol
InChI Key: FZPZOUZTSSKHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide, also known as CMA, is a chemical compound that has been extensively studied for its potential in scientific research. This compound is a member of the benzamide family and has a molecular weight of 308.79 g/mol. CMA is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

The mechanism of action of 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has also been shown to have antitumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide in lab experiments is its relatively low cost and availability. 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide is its potential toxicity. 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling this compound.

Future Directions

There are several potential future directions for research on 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of novel 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide analogs with improved pharmacological properties. By modifying the structure of 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide, it may be possible to enhance its potency and selectivity for specific targets.
Conclusion:
In conclusion, 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide is a chemical compound that has been extensively studied for its potential in scientific research. It has a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has potential as a pharmacological tool for the treatment of various diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride, followed by the reaction with N-methyl-4-aminobenzamide. The resulting product is then purified through recrystallization to obtain the final product.

Scientific Research Applications

2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has been widely used in scientific research due to its potential as a pharmacological tool. It has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 2-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C16H15ClN2O2

Molecular Weight

302.75 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)acetyl]amino]-N-methylbenzamide

InChI

InChI=1S/C16H15ClN2O2/c1-18-16(21)13-4-2-3-5-14(13)19-15(20)10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,21)(H,19,20)

InChI Key

FZPZOUZTSSKHSX-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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